(3aR,6aS)-tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Overview
Description
(3aR,6aS)-tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a chemical compound with the molecular formula C12H21NO2 It is a derivative of hexahydrocyclopenta[c]pyrrole, featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclopentanone derivative, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl ester group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst in an ethanol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the reduced hexahydrocyclopenta[c]pyrrole derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3aR,6aS)-tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3aR,6aS)-tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Hexahydrocyclopenta[c]pyrrole derivatives: Compounds with similar core structures but different substituents.
tert-Butyl esters: Compounds featuring the tert-butyl ester group but with different core structures.
Uniqueness
(3aR,6aS)-tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is unique due to its specific stereochemistry and the presence of both the hexahydrocyclopenta[c]pyrrole core and the tert-butyl ester group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl (3aR,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)13-7-9-5-4-6-10(9)8-13/h9-10H,4-8H2,1-3H3/t9-,10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUZDDDNQCVUDL-AOOOYVTPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCC[C@H]2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680613 | |
Record name | tert-Butyl (3aR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926276-08-6 | |
Record name | tert-Butyl (3aR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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